2-(Acetylamino)thiopropionamide
Description
2-(Acetylamino)thiopropionamide is a thioamide derivative characterized by an acetylamino (-NHCOCH₃) group and a thiopropionamide backbone. Thioamides are notable for their sulfur-containing functional groups, which confer unique reactivity and biological activity compared to conventional amides. For instance, acetylamino groups are frequently observed in pharmaceutical agents due to their hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C5H10N2OS |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
N-(1-amino-1-sulfanylidenepropan-2-yl)acetamide |
InChI |
InChI=1S/C5H10N2OS/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8) |
InChI Key |
QVIOERRWGWONDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=S)N)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiopropionamide Derivatives
Key Observations :
- Methylthio vs. Acetylamino: Methylthio groups (e.g., in compounds from ) prioritize lipophilicity, whereas acetylamino groups (e.g., in ) improve polar interactions, critical for target binding in enzymes like SARS-CoV-2 Mpro .
- Steric Effects : Bulky substituents (e.g., isopropyl in compound 45) influence molecular conformation and reactivity .
Key Observations :
- Steric and Electronic Effects: In , the tert-butyl and phenolic groups in 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid promote oxidative condensation instead of acyl chloride formation, highlighting the role of electron-donating substituents in redox pathways .
- Amine Reactivity : Volatile amines (e.g., methylamine) may reduce yields compared to bulkier analogs (e.g., isopropylamine) .
Physicochemical Property Analysis
Physical properties such as melting points and spectral data reflect structural differences (Table 3).
Table 3: Physicochemical Properties of Thiopropionamide Derivatives
Key Observations :
Key Observations :
- Acetylamino Advantage: The acetylamino group in 4-Amino-N-{...}-Benzamide likely stabilizes enzyme-inhibitor interactions via hydrogen bonding, a feature absent in methylthio analogs .
- Broad-Spectrum Activity : Compounds like Montelukast retain efficacy against mutant proteases, suggesting structural flexibility .
Discussion on Reactivity and Stability Considerations
- Redox Sensitivity: Acetylamino derivatives with electron-rich aromatic systems (e.g., ) may undergo unintended redox reactions under strong electrophilic conditions, limiting synthetic utility .
- Metabolic Stability: Acetylamino groups resist enzymatic hydrolysis better than methylthio groups, enhancing drug half-life .
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